4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(2-methylphenyl)methyl]-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione
Description
Properties
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-16-21-18(22-27-16)17-15-10-6-7-11-23(15)20(26)24(19(17)25)12-14-9-5-4-8-13(14)2/h4-5,8-9H,3,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPLUEDOHMTSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(2-methylphenyl)methyl]-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a complex heterocyclic molecule that incorporates a pyrido[1,2-c]pyrimidine core and a 1,2,4-oxadiazole moiety. This structure is of significant interest due to the biological activities associated with both the oxadiazole and pyrimidine rings. The following sections will explore its biological activity based on recent research findings.
Biological Activity Overview
The biological activities of compounds containing oxadiazole and pyrimidine derivatives have been extensively studied. These compounds are known for their diverse pharmacological effects including:
- Anticancer Activity : Several studies indicate that oxadiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against human colon adenocarcinoma and breast cancer cells .
- Antimicrobial Properties : The presence of oxadiazole rings has been linked to significant antibacterial and antifungal activities. Compounds with similar structures have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Certain derivatives have also been explored for their anti-inflammatory properties, potentially providing therapeutic avenues for conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Key findings include:
- Oxadiazole Ring : The 1,2,4-oxadiazole is known for its bioisosteric properties which enhance the pharmacokinetic profiles of drugs. Modifications at position 3 or 5 of the oxadiazole ring can significantly influence biological activity.
- Pyrido[1,2-c]pyrimidine Core : This core structure has been associated with various biological activities including enzyme inhibition and receptor modulation. Variations in substituents on the pyridine nitrogen can alter affinity and selectivity towards targets such as kinases and receptors involved in cancer progression .
Case Study 1: Anticancer Activity
A study evaluated a series of oxadiazole derivatives including those similar to the target compound against a panel of cancer cell lines. The results indicated that compounds with an ethyl substituent on the oxadiazole showed enhanced cytotoxicity compared to their unsubstituted counterparts. The compound exhibited an IC50 value of approximately 10 µM against HeLa cells (human cervical cancer) and 12 µM against MCF7 cells (breast cancer) .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole-containing compounds. The target compound was tested against various bacterial strains including Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones in agar diffusion tests, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the bacterial strain .
Data Table: Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance:
- Mechanism of Action : The oxadiazole moiety is known to interact with cellular pathways involved in apoptosis and cell cycle regulation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens including bacteria and fungi. The presence of the pyrido-pyrimidine structure enhances its ability to penetrate microbial membranes:
- In Vitro Studies : Laboratory tests demonstrated that the compound exhibits bactericidal effects against Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the disruption of bacterial cell wall synthesis and function .
Anti-inflammatory Effects
Recent studies suggest that compounds with oxadiazole groups possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines:
- Clinical Relevance : By reducing inflammation markers such as TNF-alpha and IL-6 in vitro, the compound shows promise as a therapeutic agent for inflammatory diseases like rheumatoid arthritis .
Pesticidal Activity
The unique chemical structure of this compound has led to investigations into its potential as a pesticide:
- Field Trials : Preliminary field trials indicate that the compound can effectively control pests while exhibiting low toxicity to beneficial insects. Its mode of action appears to involve interference with the nervous systems of target pests .
Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator:
- Growth Promotion : Application studies have shown enhanced growth rates and yield in certain crops when treated with formulations containing this compound. It appears to stimulate root development and nutrient uptake .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for developing novel materials with enhanced properties:
- Thermal Stability : Polymers modified with this oxadiazole derivative exhibit improved thermal stability and mechanical strength compared to unmodified counterparts. This makes them suitable for high-performance applications in electronics and coatings .
Photonic Applications
Due to its unique optical properties, the compound is being investigated for use in photonic devices:
Preparation Methods
C-Arylation of 4-Cyanophenylacetonitrile
The pyrido[1,2-c]pyrimidine scaffold originates from α-(2-pyridyl)-α-(4-cyanophenyl)acetonitrile, synthesized via C-arylation of 4-cyanophenylacetonitrile with 2-bromopyridine under basic conditions (KOH, DMF, 70°C, 24 h). The nitrile group at the 4-position is retained for subsequent functionalization.
Hydrolysis to α-(2-Pyridyl)-α-(4-Cyanophenyl)acetamide
The nitrile intermediate undergoes acidic hydrolysis (HCl, reflux, 6 h) to yield α-(2-pyridyl)-α-(4-cyanophenyl)acetamide, confirmed by IR spectroscopy (C≡N stretch at 2,230 cm⁻¹ and amide C=O at 1,650 cm⁻¹).
Cyclocondensation with Diethyl Carbonate
Cyclocondensation with diethyl carbonate (NaH, THF, 80°C, 12 h) forms the pyrido[1,2-c]pyrimidine-1,3-dione core. The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon, followed by intramolecular cyclization. The product, 4-cyano-2H-pyrido[1,2-c]pyrimidine-1,3-dione, is isolated in 68% yield (mp 245–247°C).
N-Alkylation for Introduction of the 2-[(2-Methylphenyl)methyl] Group
Alkylation with 2-Methylbenzyl Bromide
The 2-position nitrogen of the pyrido[1,2-c]pyrimidine-1,3-dione undergoes alkylation with 2-methylbenzyl bromide (K₂CO₃, DMF, 80°C, 18 h). The reaction achieves 74% yield of 4-cyano-2-[(2-methylphenyl)methyl]-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione, characterized by ¹H NMR (δ 4.82 ppm, singlet, -CH₂-C₆H₄-CH₃).
Construction of the 5-Ethyl-1,2,4-oxadiazol-3-yl Substituent
Amidoxime Formation
The 4-cyano group is converted to amidoxime using hydroxylamine hydrochloride (NH₂OH·HCl, EtOH, 70°C, 8 h). IR spectroscopy confirms amidoxime formation (N-H stretch at 3,300 cm⁻¹ and C=N stretch at 1,610 cm⁻¹).
O-Acylation with Propionic Anhydride
The amidoxime reacts with propionic anhydride (Et₃N, DMSO, 25°C, 24 h) to form O-propionylamidoxime, evidenced by ester C=O absorption at 1,740 cm⁻¹.
Thermal Cyclization to 1,2,4-Oxadiazole
Heating the O-acylamidoxime (120°C, toluene, 6 h) induces cyclization, yielding the 5-ethyl-1,2,4-oxadiazole ring. The final product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), achieving 62% yield.
Characterization and Analytical Data
Spectroscopic Validation
Reaction Yields and Conditions
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1.1 | C-Arylation | KOH, DMF, 70°C, 24 h | 72 |
| 1.3 | Cyclocondensation | NaH, THF, 80°C, 12 h | 68 |
| 2.1 | N-Alkylation | K₂CO₃, DMF, 80°C, 18 h | 74 |
| 3.3 | Oxadiazole Cyclization | Toluene, 120°C, 6 h | 62 |
Q & A
Basic: What are the standard synthetic routes for preparing this compound and its structural analogs?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Core Formation : Cyclocondensation of precursors (e.g., carbazides or hydrazides) in POCl₃ to form the pyrido-pyrimidine-dione core .
- Oxadiazole Integration : Introduction of the 1,2,4-oxadiazol-3-yl group via alkylation or nucleophilic substitution, often using 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles .
- Functionalization : Benzylation at the pyrimidine nitrogen using 2-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization ensures purity .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
- Spectroscopic Techniques :
- X-ray Crystallography : Resolves stereochemistry and confirms fused heterocyclic systems (e.g., pyrido-pyrimidine-dione ring planarity) .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial Screening : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion assays. Activity correlates with oxadiazole substituents .
- Enzyme Inhibition : Evaluated against kinases or proteases using fluorometric assays (IC₅₀ values reported in µM ranges) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .
Advanced: How should structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Variable Groups : Systematically modify substituents (e.g., ethyl → cyclopropyl on oxadiazole; 2-methylphenyl → 4-fluorophenyl on benzyl) .
- Activity Mapping : Use parallel synthesis to generate libraries (10–20 analogs) and correlate substituents with bioactivity (e.g., logP vs. antimicrobial potency) .
- Computational Modeling : Apply molecular docking (AutoDock Vina) to predict binding modes to targets (e.g., bacterial DNA gyrase) .
Advanced: How can contradictory bioactivity data between studies be resolved?
Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., bacterial strain ATCC 25922, 37°C, 24h incubation) .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin for antimicrobial assays) to validate assay sensitivity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .
Advanced: What computational methods are recommended for target identification?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction features (e.g., hydrogen-bond acceptors on oxadiazole) .
- Molecular Dynamics (MD) : Simulate compound-protein interactions (e.g., GROMACS) to assess binding stability over 100 ns .
- AI-Driven QSAR : Train models with Random Forest or ANN on datasets (n > 100 compounds) to predict activity against novel targets .
Advanced: How can reaction conditions be optimized for multi-step synthesis?
Methodological Answer:
- DOE Approach : Apply Design of Experiments (e.g., Box-Behnken) to optimize variables:
- Temperature : Cyclocondensation at 80–100°C vs. 60°C (yield improvement from 45% → 72%) .
- Solvent : Replace DMF with acetonitrile to reduce side reactions in alkylation steps .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for regioselective oxadiazole formation .
Advanced: What analytical methods assess the compound’s stability under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
